molecular formula C16H23NO3 B5432207 Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate

Cat. No.: B5432207
M. Wt: 277.36 g/mol
InChI Key: HEFRGJHLPIZYBR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a piperidine-based ester featuring a 3-methoxybenzyl substituent at the 3-position of the piperidine ring and an ethoxycarbonyl group.

Key structural attributes include:

  • Piperidine core: A six-membered nitrogen-containing ring, enabling hydrogen bonding and conformational flexibility.
  • 3-Methoxybenzyl group: Introduces electron-donating methoxy substituents, influencing lipophilicity and aromatic interactions.
  • Ethoxycarbonyl ester: Enhances solubility in organic solvents and serves as a reactive handle for further derivatization.

Properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-20-15(18)16(8-5-9-17-12-16)11-13-6-4-7-14(10-13)19-2/h4,6-7,10,17H,3,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRGJHLPIZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxybenzyl group and an ethyl ester at the carboxylic acid position. This structural configuration is significant for its biological interactions, as the methoxy group can influence lipophilicity and receptor binding.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy group allows for potential hydrogen bonding interactions, which can enhance binding affinity to target proteins. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various bacterial strains. The compound's structural features suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Pathogen
This compoundTBDTBD
Piperidine derivative A10S. aureus
Piperidine derivative B15E. coli

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may similarly affect cancer cell viability.

  • Case Study : A study demonstrated that a piperidine derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating significant cytotoxicity. Further exploration into the structure-activity relationship (SAR) revealed that modifications at the benzyl position could enhance activity.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing cell viability, apoptosis induction, and receptor binding affinity:

  • Cell Viability Assay : Using MTT assays, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in viability.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound compared to controls.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperidine ring or the methoxy group can significantly alter biological activity. For example, increasing the length of the alkyl chain on the piperidine ring has been associated with enhanced receptor binding and improved therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-3-carboxylate derivatives vary widely in their substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison with analogous compounds:

Substituent Variations on the Benzyl Group
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate (Target) 3-MeO-C₆H₄-CH₂ C₁₆H₂₁NO₃ 275.34 Lipophilic (methoxy group), NMR data similar to analogs (δ ~4.16–3.23 in ¹H NMR)
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate HCl 4-Cl-C₆H₄-CH₂ C₁₅H₁₈ClNO₂·HCl 316.23 Higher polarity (Cl substituent); mp: Not reported; GHS hazards: Irritant (R36/37/38)
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate 4-Me-C₆H₄-CH₂ C₁₈H₂₅NO₆ 351.39 Oxalate salt enhances crystallinity; purity ≥98% (HPLC); mp: Not specified

Key Observations :

  • Oxalate salts (e.g., ) improve stability and purification efficiency, critical for pharmaceutical applications.
Variations in the Piperidine Core and Ester Groups
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Ethyl 4-oxo-piperidine-3-carboxylate HCl Ketone at C4 C₈H₁₃NO₃·HCl 207.66 mp: 172–175°C; reactive ketone enables further functionalization (e.g., Grignard)
Ethyl 1-benzylpiperidine-3-carboxylate N-Benzyl substitution C₁₅H₂₁NO₂ 247.33 Enhanced steric hindrance; reduced basicity due to N-benzyl group
Ethyl 3-(prop-2-en-1-yl)piperidine-3-carboxylate Allyl substituent C₁₁H₁₇NO₂ 195.26 Allyl group introduces unsaturation, enabling cycloaddition reactions

Key Observations :

  • Ketone-containing derivatives (e.g., ) exhibit distinct reactivity, such as susceptibility to nucleophilic attack.
  • N-Substitutions (e.g., benzyl in ) alter steric and electronic profiles, impacting binding affinity in receptor studies.

Key Observations :

  • Chlorinated analogs (e.g., ) pose higher irritancy risks compared to methoxy or methyl derivatives.
  • Data gaps in safety profiles (e.g., ) highlight the need for further toxicological studies.

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